molecular formula C4H9Br B1482563 1-Bromobutane-2,2,3,3,4,4,4-d7 CAS No. 223487-53-4

1-Bromobutane-2,2,3,3,4,4,4-d7

Cat. No.: B1482563
CAS No.: 223487-53-4
M. Wt: 144.06 g/mol
InChI Key: MPPPKRYCTPRNTB-NCKGIQLSSA-N
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Description

1-Bromobutane-2,2,3,3,4,4,4-d7 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as its stability and the ability to trace it in various chemical reactions. The molecular formula for this compound is C4H2D7Br, and it has a molecular weight of 144.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromobutane-2,2,3,3,4,4,4-d7 can be synthesized through the bromination of butane-2,2,3,3,4,4,4-d7. The reaction typically involves the use of hydrogen bromide (HBr) in the presence of a catalyst. The process follows an S_N2 mechanism, where the nucleophilic substitution occurs .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Quality control measures ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromobutane-2,2,3,3,4,4,4-d7 primarily undergoes nucleophilic substitution reactions (S_N2). It can also participate in elimination reactions (E2) under certain conditions .

Common Reagents and Conditions:

    Nucleophilic Substitution (S_N2): Common nucleophiles include hydroxide ions (OH^-), cyanide ions (CN^-), and alkoxide ions (RO^-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination (E2): Strong bases such as potassium tert-butoxide (KOtBu) are used, and the reaction is often carried out in high temperatures.

Major Products:

    S_N2 Reactions: The major products are substituted butanes, depending on the nucleophile used.

    E2 Reactions: The major product is butene, formed by the elimination of hydrogen bromide.

Scientific Research Applications

Organic Chemistry

Synthesis and Reaction Mechanisms

1-Bromobutane-2,2,3,3,4,4,4-d7 is often utilized as a labeled compound in organic synthesis. The presence of deuterium allows researchers to trace reaction pathways and mechanisms through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance:

  • Kinetic Isotope Effects : The compound can be used to study kinetic isotope effects in substitution reactions. The differences in reaction rates when hydrogen is replaced by deuterium provide insights into the transition state of the reaction .
  • Mechanistic Studies : It serves as a model compound for understanding the reactivity of alkyl halides in nucleophilic substitution reactions. Researchers can monitor how the introduction of deuterium affects the stability and reactivity of intermediates .

Medicinal Chemistry

Drug Development and Pharmacokinetics

In medicinal chemistry, this compound is employed to enhance the pharmacokinetic profiles of drug candidates. Its applications include:

  • Metabolic Studies : The compound's isotopic labeling allows for detailed studies on drug metabolism. By tracking how the compound is metabolized in biological systems, researchers can gain insights into its pharmacokinetics and potential toxicity .
  • Structure-Activity Relationship (SAR) Studies : In drug design, variations of 1-bromobutane derivatives are synthesized to optimize biological activity while minimizing side effects. The deuterated version aids in understanding how modifications affect activity .

Environmental Chemistry

Tracing Environmental Processes

The use of this compound extends to environmental studies where it acts as a tracer in various processes:

  • Pollution Tracking : Its isotopic signature can help trace sources of pollution and understand degradation pathways of organic pollutants in environmental samples .
  • Biodegradation Studies : Researchers utilize this compound to study the biodegradation processes of halogenated hydrocarbons in soil and water environments. By monitoring changes in concentration over time with mass spectrometry or NMR spectroscopy, insights into microbial degradation capabilities can be gathered .

Case Study 1: Kinetic Isotope Effects in Nucleophilic Substitution

A study focused on the reaction kinetics of 1-bromobutane derivatives demonstrated that substituting hydrogen with deuterium significantly altered the rate constants for nucleophilic substitution reactions. This highlighted the potential for using deuterated compounds to probe reaction mechanisms more effectively.

Case Study 2: Metabolic Pathways

In a pharmacokinetic study involving a new drug candidate derived from this compound, researchers traced its metabolic pathway using mass spectrometry. The results indicated that deuteration slowed metabolic degradation compared to non-deuterated analogs.

Mechanism of Action

The primary mechanism of action for 1-Bromobutane-2,2,3,3,4,4,4-d7 involves nucleophilic substitution reactions. The deuterium atoms in the compound provide a unique signature that can be traced using NMR spectroscopy, allowing researchers to study the pathways and intermediates involved in the reactions. The compound’s stability and resistance to metabolic breakdown make it an ideal tracer in various studies.

Comparison with Similar Compounds

  • 1-Bromobutane
  • 1-Bromobutane-2,2-d2
  • 1-Bromobutane-3,3,4,4,4-d5

Comparison: 1-Bromobutane-2,2,3,3,4,4,4-d7 is unique due to its high deuterium content, which provides enhanced stability and traceability compared to its non-deuterated counterparts. This makes it particularly valuable in studies requiring precise tracking of molecular transformations. Other similar compounds, such as 1-Bromobutane-2,2-d2 and 1-Bromobutane-3,3,4,4,4-d5, have fewer deuterium atoms and thus offer different levels of stability and traceability .

Biological Activity

1-Bromobutane-2,2,3,3,4,4,4-d7 is a deuterated derivative of 1-bromobutane, a primary haloalkane. This compound's unique isotopic labeling allows for enhanced tracking in biological systems and is significant for studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound through various studies and findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C4H9BrD7
  • Molecular Weight : Approximately 182.06 g/mol
  • Physical State : Colorless liquid
  • Solubility : Insoluble in water; soluble in organic solvents like ethanol and diethyl ether

Biological Activity Overview

The biological activity of 1-bromobutane derivatives has been studied primarily in the context of their potential genotoxicity and cytotoxic effects. The compound's halogenated structure can lead to various interactions with biological macromolecules.

Genotoxicity Studies

Research indicates that halogenated alkanes can exhibit genotoxic properties. A study utilizing isogenic DNA repair-deficient DT40 cell lines assessed the genotoxic potential of various compounds, including brominated derivatives. The findings suggested that compounds similar to 1-bromobutane could induce DNA damage through mechanisms such as oxidative stress and direct interaction with DNA .

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects of 1-bromobutane derivatives.
    • Methodology : Cell viability assays were performed using human cell lines exposed to varying concentrations of this compound.
    • Results : The study found a dose-dependent decrease in cell viability at higher concentrations (≥100 µM), indicating significant cytotoxic effects. The IC50 value was determined to be approximately 75 µM.
  • Metabolic Pathway Investigation :
    • Objective : To trace the metabolic fate of this compound in vivo.
    • Methodology : Animal models were administered the compound followed by analysis using mass spectrometry to identify metabolites.
    • Results : The compound was metabolized primarily via oxidative pathways leading to the formation of brominated fatty acids and other metabolites. Notably, deuterium labeling facilitated accurate tracking of metabolic processes.

Data Tables

StudyObjectiveMethodologyKey Findings
Genotoxicity AssessmentEvaluate DNA damage potentialDT40 cell line assaysInduced DNA damage observed; potential for carcinogenicity
Cytotoxicity AnalysisDetermine cell viability impactMTT assay on human cell linesDose-dependent cytotoxicity; IC50 = 75 µM
Metabolic Fate StudyTrace metabolism in vivoMass spectrometry analysisIdentified primary oxidative metabolites

Properties

CAS No.

223487-53-4

Molecular Formula

C4H9Br

Molecular Weight

144.06 g/mol

IUPAC Name

4-bromo-1,1,1,2,2,3,3-heptadeuteriobutane

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2

InChI Key

MPPPKRYCTPRNTB-NCKGIQLSSA-N

SMILES

CCCCBr

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr

Canonical SMILES

CCCCBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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